molecular formula C4H8FNO2 B13343275 (R)-4-Amino-3-fluorobutanoic acid

(R)-4-Amino-3-fluorobutanoic acid

Cat. No.: B13343275
M. Wt: 121.11 g/mol
InChI Key: UNJUEKLVLCDYIR-GSVOUGTGSA-N
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Description

®-4-Amino-3-fluorobutanoic acid is a chiral amino acid derivative with a fluorine atom substituted at the third carbon position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-3-fluorobutanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as ®-4-hydroxy-3-fluorobutanoic acid.

    Fluorination: The hydroxyl group is replaced with a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Amination: The resulting intermediate is then subjected to amination reactions to introduce the amino group at the fourth carbon position. This can be achieved using methods like reductive amination or nucleophilic substitution.

Industrial Production Methods

Industrial production of ®-4-Amino-3-fluorobutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-3-fluorobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the carboxyl group to form alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions include various derivatives of ®-4-Amino-3-fluorobutanoic acid, such as fluorinated amines, alcohols, and substituted amino acids.

Scientific Research Applications

®-4-Amino-3-fluorobutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-4-Amino-3-fluorobutanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or transporters involved in neurotransmission or metabolic processes.

    Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Amino-3-fluorobutanoic acid: The enantiomer of ®-4-Amino-3-fluorobutanoic acid with different stereochemistry.

    4-Amino-3-chlorobutanoic acid: A similar compound with a chlorine atom instead of fluorine.

    4-Amino-3-hydroxybutanoic acid: A compound with a hydroxyl group at the third carbon position.

Uniqueness

®-4-Amino-3-fluorobutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it valuable for studying structure-activity relationships and designing novel compounds with enhanced biological activities.

Properties

Molecular Formula

C4H8FNO2

Molecular Weight

121.11 g/mol

IUPAC Name

(3R)-4-amino-3-fluorobutanoic acid

InChI

InChI=1S/C4H8FNO2/c5-3(2-6)1-4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m1/s1

InChI Key

UNJUEKLVLCDYIR-GSVOUGTGSA-N

Isomeric SMILES

C([C@H](CN)F)C(=O)O

Canonical SMILES

C(C(CN)F)C(=O)O

Origin of Product

United States

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